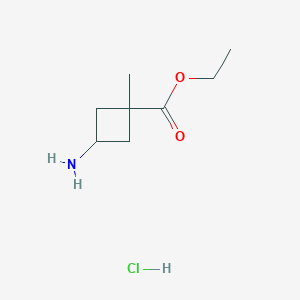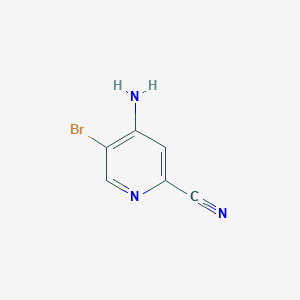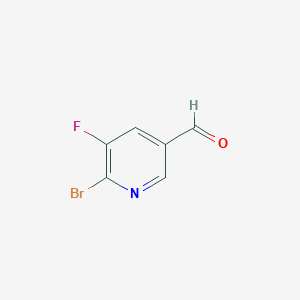
6-Bromo-5-fluoronicotinaldehyde
Descripción general
Descripción
6-Bromo-5-fluoronicotinaldehyde is a chemical compound with the molecular formula C6H3BrFNO . It has a molecular weight of 204 and its InChI code is 1S/C6H3BrFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 6-Bromo-5-fluoronicotinaldehyde consists of a six-membered aromatic ring (nicotinaldehyde) with bromine (Br), fluorine (F), and an aldehyde group (-CHO) attached to it .Physical And Chemical Properties Analysis
6-Bromo-5-fluoronicotinaldehyde is a solid or liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Radiolabeled Compounds
One notable application of halogenated nicotinaldehydes, closely related to 6-Bromo-5-fluoronicotinaldehyde, is in the synthesis of radiolabeled compounds. Al-Labadi et al. (2006) demonstrated the use of fluorodehalogenation reactions to prepare 6-[18F]fluoroveratraldehyde, a precursor for the clinically important tracer 6-[18F]fluoro-L-dopa. This synthesis pathway leverages the halogen exchange reaction, indicating the potential utility of halogenated nicotinaldehydes in synthesizing radiolabeled molecules for medical imaging and diagnostic purposes (Al-Labadi, Zeller, & Machulla, 2006).
Advancements in Organic Synthesis
The versatility of halogenated pyridines, including compounds similar to 6-Bromo-5-fluoronicotinaldehyde, is evident in organic synthesis. Sutherland and Gallagher (2003) detailed the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid, which was used in Suzuki reactions to create various disubstituted fluoropyridines and pyridones. This work showcases the role of bromo-fluorinated pyridines in constructing complex organic frameworks, highlighting the potential of 6-Bromo-5-fluoronicotinaldehyde in similar synthetic applications (Sutherland & Gallagher, 2003).
Photolabile Protecting Groups
In the realm of photochemistry, compounds like 6-Bromo-5-fluoronicotinaldehyde are used to develop photolabile protecting groups for aldehydes and ketones. Lu et al. (2003) introduced 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photoremovable protecting group. This application underscores the potential of bromo-fluorinated compounds in creating light-sensitive materials that have implications for controlled release and photo-triggered reactions (Lu, Fedoryak, Moister, & Dore, 2003).
Electrocatalytic Synthesis
Gennaro et al. (2004) explored the electrocatalytic synthesis of 6-aminonicotinic acid, starting from halogenated pyridines similar to 6-Bromo-5-fluoronicotinaldehyde. This study highlights the electrochemical reduction of halogenated pyridines as a viable pathway to valuable pyridine derivatives, suggesting a potential application area for 6-Bromo-5-fluoronicotinaldehyde in electrochemical syntheses (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Environmental Transformations
Neilson et al. (1988) investigated the anaerobic transformations of halogenated aromatic aldehydes, including bromo-substituted compounds. The study revealed that these compounds undergo various reactions, including oxidation to carboxylic acids and reduction to alcohols. Such transformations are essential in understanding the environmental fate and biodegradability of halogenated compounds, including those similar to 6-Bromo-5-fluoronicotinaldehyde (Neilson, Allard, Hynning, & Remberger, 1988).
Safety And Hazards
The safety information available indicates that 6-Bromo-5-fluoronicotinaldehyde may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
6-bromo-5-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVNLXDUQDPXJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-fluoronicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



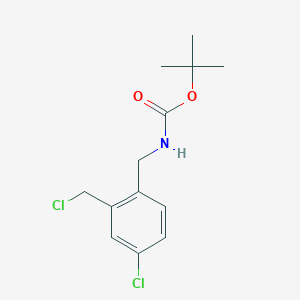
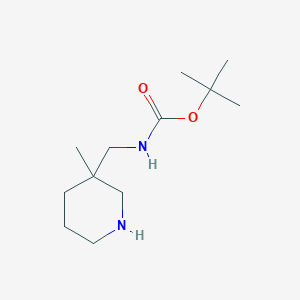
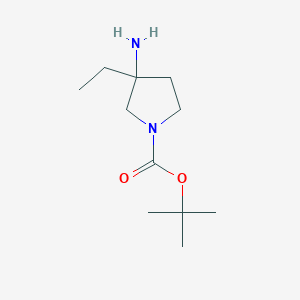
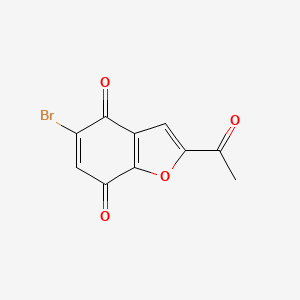
![1-Amino-5-Boc-5-aza-spiro[2.4]heptane](/img/structure/B1378915.png)
![2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B1378916.png)
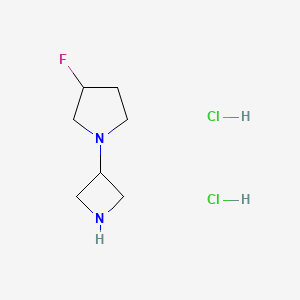
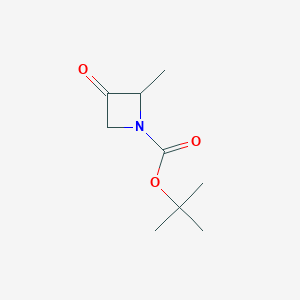
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1378922.png)
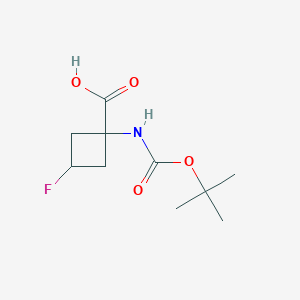
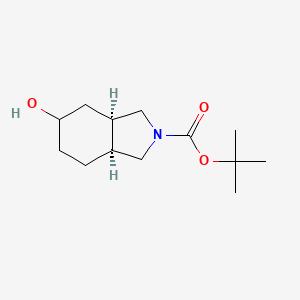
![Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378926.png)
